

# 2-bromo-N-phenethylbenzenesulfonamide chemical structure and properties

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## Compound of Interest

Compound Name: 2-bromo-N-phenethylbenzenesulfonamide

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## An In-depth Technical Guide to 2-bromo-N-phenethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

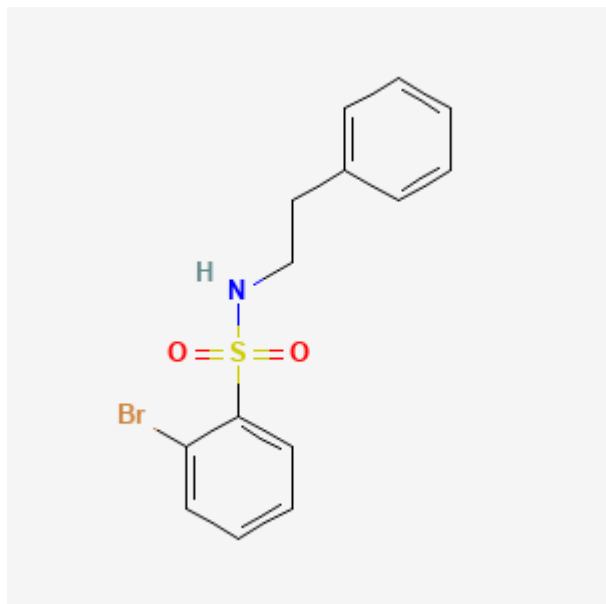
### Introduction

**2-bromo-N-phenethylbenzenesulfonamide** is a synthetic chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.<sup>[1][2][3][4]</sup> The versatile nature of the sulfonamide scaffold makes it a valuable motif in the discovery of novel therapeutic agents.<sup>[1][2]</sup> This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis of **2-bromo-N-phenethylbenzenesulfonamide**, alongside a discussion of the potential biological significance of this class of compounds.

### Chemical Structure and Properties

**2-bromo-N-phenethylbenzenesulfonamide** is characterized by a benzenesulfonamide core with a bromine atom at the 2-position of the benzene ring and an N-phenethyl substituent on the sulfonamide nitrogen.

Chemical Structure:



Caption: 2D structure of **2-bromo-N-phenethylbenzenesulfonamide**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-bromo-N-phenethylbenzenesulfonamide** is presented in the table below. It is important to note that most of the available data is computationally predicted, and experimentally determined values are not readily available in the current literature.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>14</sub> BrNO <sub>2</sub> S	PubChem[5]
Molecular Weight	340.24 g/mol	PubChem[5]
IUPAC Name	2-bromo-N-(2-phenylethyl)benzenesulfonamide	PubChem[5]
CAS Number	849141-69-1	PubChem[5]
SMILES	<chem>C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br</chem>	PubChem[5]
InChI	InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2	PubChem[5]
XLogP3 (Predicted)	3.5	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	2	PubChem[5]
Rotatable Bond Count	4	PubChem[5]
Topological Polar Surface Area	46.2 Å <sup>2</sup>	PubChem[5]

## Spectral Data

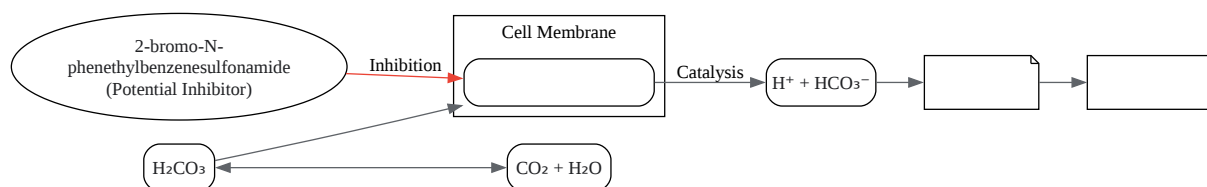
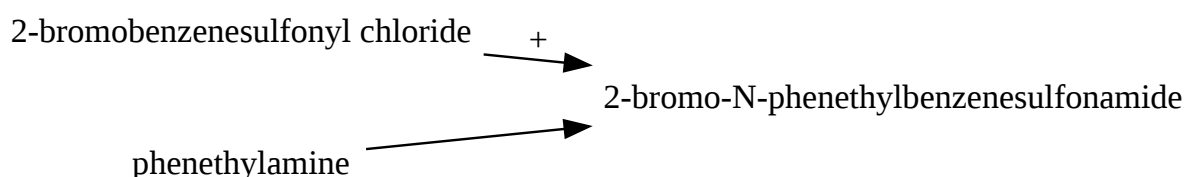
Detailed experimental spectral data for **2-bromo-N-phenethylbenzenesulfonamide** is limited. A <sup>13</sup>C NMR spectrum is available on PubChem, but specific peak assignments are not provided.[5] General spectral characteristics for N-bromo-benzenesulphonamides have been reported, with asymmetric and symmetric SO<sub>2</sub> stretching vibrations typically appearing in the infrared (IR) spectrum in the ranges of 1391–1352 cm<sup>-1</sup> and 1148–1131 cm<sup>-1</sup>, respectively.[6]

## Experimental Protocols

## Proposed Synthesis of 2-bromo-N-phenethylbenzenesulfonamide

While a specific experimental protocol for the synthesis of **2-bromo-N-phenethylbenzenesulfonamide** is not detailed in the literature, a plausible synthetic route can be devised based on the synthesis of a similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[7] The proposed method involves the reaction of 2-bromobenzenesulfonyl chloride with phenethylamine.

Reaction Scheme:



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- To cite this document: BenchChem. [2-bromo-N-phenethylbenzenesulfonamide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274951#2-bromo-n-phenethylbenzenesulfonamide-chemical-structure-and-properties]

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